N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride
Description
N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride is a compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a naphthalene ring attached to a pyrrolidine ring through a carboxamide linkage. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.
Properties
IUPAC Name |
N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c19-16(15-6-3-9-17-15)18-11-12-7-8-13-4-1-2-5-14(13)10-12;/h1-2,4-5,7-8,10,15,17H,3,6,9,11H2,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNDVZJSKJHISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=CC3=CC=CC=C3C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide typically involves the reaction of naphthalen-2-ylmethylamine with pyrrolidine-2-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride may involve similar synthetic routes but optimized for larger batch sizes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like aluminum chloride.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
Scientific Research Applications
N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The naphthalene ring provides a hydrophobic interaction site, while the pyrrolidine ring can form hydrogen bonds with the target. This dual interaction enhances the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(2′-nitrophenyl)pyrrolidine-2-carboxamide: Similar structure but with a nitro group on the phenyl ring.
N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide: Methylated version of the compound.
Uniqueness
N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride is unique due to its specific combination of the naphthalene and pyrrolidine rings, which provides a distinct set of chemical and biological properties. Its hydrochloride form enhances solubility, making it more versatile for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
